5-Bromo-2-(methylsulfonyl)thiazole

Vue d'ensemble

Description

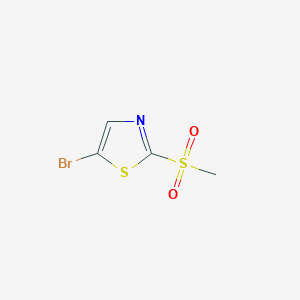

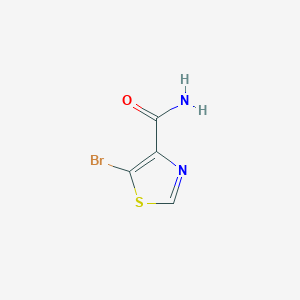

5-Bromo-2-(methylsulfonyl)thiazole is a chemical compound with the molecular formula C4H4BrNO2S2 . It has an average mass of 242.114 Da and a monoisotopic mass of 240.886673 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methylsulfonyl)thiazole consists of a five-membered thiazole ring with a bromine atom and a methylsulfonyl group attached . The exact positions of these attachments on the thiazole ring can be determined through further analysis.

Chemical Reactions Analysis

Thiazole derivatives, such as 5-Bromo-2-(methylsulfonyl)thiazole, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact chemical reactions involving 5-Bromo-2-(methylsulfonyl)thiazole would depend on the specific conditions and reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(methylsulfonyl)thiazole include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C . Additional properties such as solubility, melting point, and boiling point would require further investigation.

Applications De Recherche Scientifique

Novel Thiazole Derivatives in Therapeutics

Thiazole, a five-membered heterocyclic compound, has been extensively studied for its synthesis and application in discovering new compounds with lesser side effects. These compounds have demonstrated a range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. Recent patents have shown thiazole derivatives acting as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulating enzymes related to metabolism, highlighting their therapeutic potential in disease treatment and their role in medicinal chemistry (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antibacterial Activity of Thiazole Derivatives

Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. This class of compounds plays a vital role in the pharmaceutical industry, demonstrating anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities. The antibacterial properties of thiazole derivatives are a focus of research for designing new biologically active molecules (Mohanty, Behera, Behura, Shubhadarshinee, Mohapatra, Barick, & Jali, 2021).

Thiazole and Its Derivatives in Drug Synthesis

The synthesis and application of thiazole-related compounds have been highlighted, showing their wide range of biological activities, such as antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The review and patents filed from 2000-2017 focus on anti-infective and anticancer potential, emphasizing the ongoing interest in thiazole derivatives for therapeutic use (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Sulfonamides and Thiazole Compounds

Sulfonamides, which include the methylsulfonyl moiety, are present in clinically used drugs with a wide range of applications. Novel drugs and patents have explored sulfonamides incorporating nitric oxide-donating moieties and targeting specific isoforms for antiglaucoma agents and antitumor agents, demonstrating the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

Safety And Hazards

Safety information for similar compounds, such as 5-Bromothiazole, indicates potential hazards including acute toxicity if ingested, skin irritation, skin sensitization, serious eye damage, and respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and precautions.

Orientations Futures

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, 5-Bromo-2-(methylsulfonyl)thiazole, which combines thiazole and sulfonamide groups known for their antibacterial activity, could be a potential candidate for future research and development in this area.

Propriétés

IUPAC Name |

5-bromo-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKPXAINSIVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylsulfonyl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)

![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)

![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)